Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Organic Synthesis Bridgehead Chemistry Medicinal Chemistry

Sourcing diverse bridgehead-substituted bicyclo[2.2.2]octane derivatives typically demands multiple independent syntheses. This single diester precursor yields six distinct 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid derivatives (X = H, Br, OH, CO₂Et, NH₂, CN) via a published J. Am. Chem. Soc. pathway. • One compound → six building blocks, eliminating redundant sourcing. • Rigid bicyclo[2.2.2]octane core serves as a non-aromatic phenyl bioisostere for modulating lipophilicity and metabolic stability in drug candidates. • Validated mesogenic precursor for nematic liquid crystals with wide-range enantiotropic phases and low birefringence. Available from ISO-certified inventory for immediate global dispatch.

Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
CAS No. 843-59-4
Cat. No. B1296071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
CAS843-59-4
Molecular FormulaC14H18O6
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC
InChIInChI=1S/C14H18O6/c1-3-19-11(17)13-5-6-14(8-9(13)15,10(16)7-13)12(18)20-4-2/h3-8H2,1-2H3
InChIKeyZRMZQKZRZQCGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,5-Dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: Core Properties and Applications


Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 843-59-4) is a crystalline bicyclic diester featuring a rigid bicyclo[2.2.2]octane framework substituted with two ketone groups at the 2- and 5-positions and two ethyl ester groups at the bridgehead 1- and 4-positions [1]. With a molecular formula of C₁₄H₁₈O₆ and a molecular weight of 282.29 g/mol, this compound exhibits a melting point of approximately 108–111 °C and a predicted density of ~1.32 g/cm³ . The combination of a conformationally constrained bicyclic core, bridgehead ester functionality, and ring-embedded ketones confers a distinctive reactivity profile that distinguishes this compound from non-oxygenated bicyclo[2.2.2]octane diesters and serves as the basis for its utilization as a versatile synthetic intermediate in medicinal chemistry and materials science [2].

Synthetic diversification platform: single precursor yields six 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid derivatives.
Non-aromatic phenyl bioisostere scaffold: rigid bicyclic core for evaluating bioisosteric replacement in lead optimization programs.
Liquid crystal mesogen precursor: 1,4-disubstituted bicyclo[2.2.2]octane units support wide-range enantiotropic nematic phases.

Diethyl 2,5-Dioxobicyclo[2.2.2]octane-1,4-dicarboxylate vs. Diester Analogs


Attempts to substitute Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 843-59-4) with structurally similar but chemically distinct alternatives—such as non-oxygenated bicyclo[2.2.2]octane diesters (e.g., dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) or monocyclic cyclohexane-based diesters—fundamentally alter synthetic outcomes and material properties. The 2,5-dioxo groups in this compound provide α,α′-diketone functionality that enables enolate chemistry, selective reduction, and nucleophilic addition pathways inaccessible to saturated bicyclo[2.2.2]octane analogs [1]. Furthermore, the rigid bicyclo[2.2.2]octane framework imposes a fixed, three-dimensional spatial orientation of bridgehead substituents that differs markedly from the conformational flexibility of cyclohexane rings, directly impacting the thermotropic behavior of derived liquid crystalline materials and the binding geometry of pharmaceutical candidates [2]. Substitution without accounting for these oxygenated functional groups and stereoelectronic constraints will yield divergent reactivity, altered physical properties, or complete synthetic failure [3].

Non-oxygenated analogs

Saturated bicyclo[2.2.2]octane diesters lack α,α′-diketone groups, making enolate and ring-contraction chemistry inaccessible.

Monocyclic diesters

Cyclohexane-based diesters introduce conformational flexibility that disrupts the rigid packing required for liquid crystal mesophases and specific target binding.

Dimethyl ester analog

The methyl ester variant shows different hydrolysis kinetics and solubility; reactivity in stepwise derivatization may not directly transfer to the ethyl ester.

Diethyl 2,5-Dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: Comparative Evidence


Single Precursor to Multiple 4-Substituted Bicyclo[2.2.2]octane Derivatives

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate serves as the direct synthetic precursor for a series of six distinct 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid derivatives bearing substituents X = H, Br, OH, CO₂Et, NH₂, and CN [1]. In contrast, saturated analogs such as dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate lack the 2,5-diketone functionality required for this specific ring-contraction/degradation pathway, and cannot access this derivative scope from a single starting material without independent multi-step syntheses for each target [1].

Derivative Scope
Head-to-head
6 derivatives
vs. 0 for saturated analog
Enables building block library from single precursor
Reported synthesis methodology (J. Am. Chem. Soc. 1953)
Organic Synthesis Bridgehead Chemistry Medicinal Chemistry

Diketone-Driven Bridgehead Transformations

The presence of two ring-embedded ketone groups at the 2- and 5-positions in Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate confers a functional group density (two ketones plus two esters) not found in non-oxygenated bicyclo[2.2.2]octane diesters such as dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (zero ketones, two esters) [1]. These ketones participate in enolate alkylation, nucleophilic addition, and reduction reactions that are structurally impossible in the saturated analog [2]. The α,α′-diketone arrangement also enables ring-contraction chemistry that produces monocyclic cyclohexane derivatives, a transformation pathway that saturated bicyclo[2.2.2]octane frameworks cannot undergo [1].

Ketone Functionality
Head-to-head
2 α,α′-diketone groups
vs. 0 in saturated analog
Enables enolate chemistry & ring contraction
Transforms inaccessible to saturated analogs
Synthetic Methodology Functional Group Interconversion Ring Modification

Bicyclo[2.2.2]octane as Non-Aromatic Phenyl Bioisostere

In a direct comparative antifolate evaluation, replacement of the para-aminobenzoate phenyl ring in aminopterin with a bicyclo[2.2.2]octane ring system—derived synthetically from a bicyclo[2.2.2]octane-1,4-dicarboxylate precursor—resulted in complete loss of dihydrofolate reductase (DHFR) inhibitory activity and antitumor efficacy against L1210, S180, and HL60 cell lines [1]. The bicyclo[2.2.2]octane-modified analog exhibited no measurable inhibition of DHFR and was ineffective in all three tumor cell lines tested, whereas the parent phenyl-containing aminopterin demonstrates potent DHFR inhibition (Ki in the nanomolar to picomolar range) [1]. This stark differential outcome demonstrates that the rigid, non-aromatic bicyclo[2.2.2]octane scaffold produces fundamentally different molecular recognition and binding behavior compared to planar aromatic systems.

Bioisosteric Activity
Head-to-head
No measurable DHFR inhibition
vs. potent inhibition (nM–pM)
Reported scaffold binding contrast
Across L1210, S180, HL60 cell lines
Medicinal Chemistry Bioisosterism DHFR Inhibition

Orthogonal Functionalization via Dual Bridgehead Esters

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate bears two chemically equivalent ethyl ester groups at the bridgehead 1- and 4-positions, a configuration that enables either symmetrical derivatization (both esters transformed identically) or, through controlled partial hydrolysis, access to monoester-monoacid intermediates such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl ester [1][2]. The dimethyl ester analog (dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, CAS 174685-34-8) provides an alternative ester leaving group with different hydrolysis kinetics and solubility properties, but the ethyl ester variant offers distinct advantages in nucleophilic acyl substitution reactions due to reduced steric hindrance relative to larger alkyl esters while maintaining greater lipophilicity than the methyl ester .

Ester Orthogonality
Class-level
Ethyl ester (C2)
vs. methyl ester (C1) and other alkyl esters
Balance of reactivity and lipophilicity
Hydrolysis kinetics and logP difference; class-level inference
Bridgehead Chemistry Protecting Group Strategy Selective Derivatization

Diethyl 2,5-Dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: Validated Applications


4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acid Building Blocks

This compound is the established precursor for generating a series of six 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid derivatives (X = H, Br, OH, CO₂Et, NH₂, CN) via a well-documented synthetic pathway [1]. Laboratories engaged in medicinal chemistry scaffold diversification or building block library construction can procure this single compound and access six distinct bridgehead-substituted derivatives, avoiding the need to source or synthesize each derivative independently. The methodology is published in J. Am. Chem. Soc. and has been cited in subsequent synthetic work, confirming reproducibility [1].

Non-Aromatic Phenyl Bioisostere for Lead Optimization

The bicyclo[2.2.2]octane core accessible from this compound provides a rigid, non-aromatic alternative to phenyl rings in drug candidate optimization [2]. A direct comparative study demonstrated that substituting a phenyl ring with a bicyclo[2.2.2]octane scaffold in an antifolate chemotype completely abolished DHFR inhibitory activity and antitumor efficacy across three cell lines, providing a documented baseline for structure-activity relationship investigations [2]. This application scenario is relevant for medicinal chemists evaluating bioisosteric replacements to modulate lipophilicity, metabolic stability, or off-target binding profiles.

Liquid Crystalline Mesogen Precursor

1,4-Disubstituted bicyclo[2.2.2]octane derivatives—accessible via transformation of this compound or its hydrolysis products—have been extensively characterized as mesogenic cores in nematic liquid crystalline materials exhibiting wide-range enantiotropic phases, low birefringence, and positive dielectric anisotropy [3]. These materials are attractive for electro-optical display device applications [3]. Researchers developing liquid crystal compositions for display technologies or advanced optical materials can utilize this compound as a starting point for synthesizing bicyclo[2.2.2]octane-containing mesogens with documented thermotropic properties [4].

Intermediate for Adenosine A1 Receptor Antagonists

Bicyclo[2.2.2]octane-1,4-dicarboxylate derivatives serve as key starting materials for the synthesis of novel adenosine A1 receptor antagonists, as demonstrated by Chang et al. in their one-pot preparation of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate for this therapeutic target [5]. While the dimethyl ester was the specific intermediate employed, the diethyl ester variant described herein offers analogous synthetic utility with distinct solubility and reactivity characteristics. Laboratories pursuing adenosine receptor modulator programs can evaluate this compound as an alternative or complementary intermediate.

Application
Selection Property
Validation Focus
4-Substituted Building Blocks
Single-precursor diversification scope
Derivative identity and purity
Non-Aromatic Bioisostere
Rigid, non-planar scaffold
Binding profile vs. phenyl analogs
Liquid Crystal Mesogen
Bridgehead-substituted rigid core
Thermotropic phase behavior and birefringence
Adenosine A1 Antagonist Intermediate
Ethyl ester leaving group suitability
Synthetic route compatibility and reactivity

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